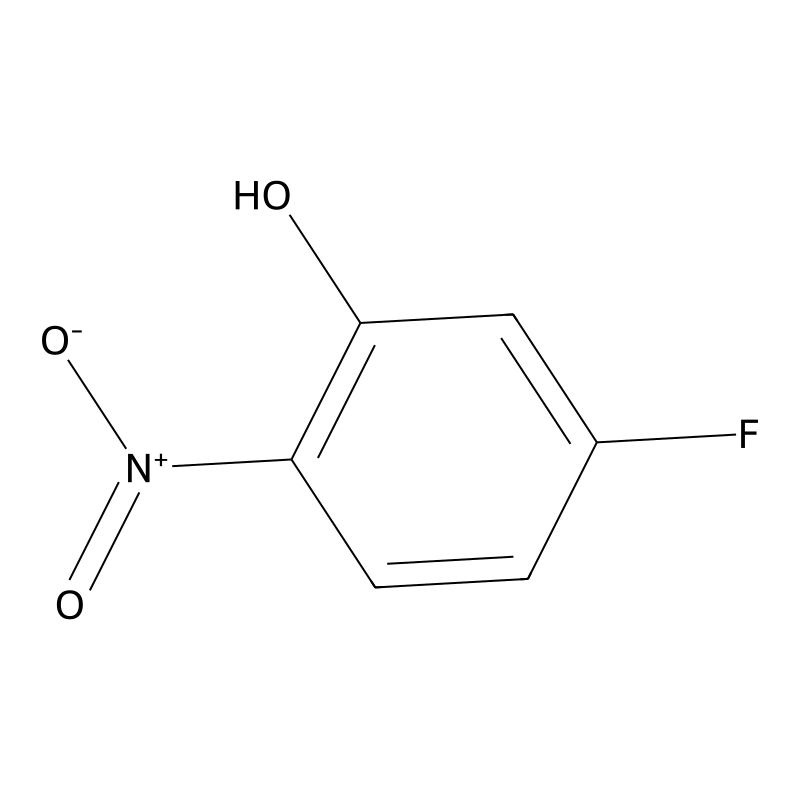

5-Fluoro-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Total synthesis of the (+/−)-CC-1065 CPI subunit: This research involved the creation of a specific subunit of a protein complex found in certain bacteria. 5-Fluoro-2-nitrophenol served as a key starting material in this multi-step synthesis [].

- Synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This research aimed to synthesize novel compounds with potential biological activity. 5-Fluoro-2-nitrophenol was utilized as a reactant in the process [].

Potential Therapeutic Applications

Research suggests that 5-Fluoro-2-nitrophenol may play a role in the development of new therapies, particularly those targeting angiogenesis, the formation of new blood vessels.

5-Fluoro-2-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It appears as a solid that can range in color from white to yellow to orange, depending on purity and form. The compound is known for its unique chemical properties, including a melting point of approximately 33 to 35 °C and a boiling point of about 260 °C under standard atmospheric conditions . It is classified as harmful if swallowed, inhaled, or in contact with skin, necessitating careful handling and storage under inert gas to prevent degradation .

5-F-2-NP itself does not possess a well-defined mechanism of action in biological systems. However, its chemical properties make it a potentially useful precursor for the synthesis of more complex molecules with specific biological activities. For instance, research has explored its use in creating novel heterocyclic compounds with potential as angiogenesis inhibitors [].

5-F-2-NP is considered a hazardous material. It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation []. The nitro group makes it a potential fire hazard. Specific data on its toxicity is limited, but standard laboratory safety practices should be followed when handling it.

Safety Information:

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

- Reduction Reactions: It can be reduced to corresponding amines or other derivatives.

- Electrophilic Aromatic Substitution: The presence of both nitro and fluoro groups influences the reactivity of the aromatic ring, allowing for further substitutions at available positions.

These reactions are significant for synthesizing more complex organic molecules and studying reaction mechanisms .

Research indicates that 5-fluoro-2-nitrophenol exhibits biological activity that may include:

- Antimicrobial Properties: Some studies suggest it has potential as an antimicrobial agent.

- Inhibition of Enzymatic Activity: It may inhibit certain enzymes, affecting metabolic pathways in various organisms.

Further investigations are needed to fully elucidate its biological effects and potential therapeutic applications .

The synthesis of 5-fluoro-2-nitrophenol typically involves the following steps:

- Preparation of 5-Fluoro-2-nitroaniline:

- Reacting 2,4-difluoronitrobenzene with ammonia at controlled temperatures (35-40 °C) yields 5-fluoro-2-nitroaniline.

- The reaction mixture is cooled and crystallized to isolate the product.

- Conversion to 5-Fluoro-2-nitrophenol:

5-Fluoro-2-nitrophenol is utilized in various fields:

- Chemical Research: As a reagent in organic synthesis for developing new compounds.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Agricultural Chemicals: Investigated for use in pesticides or herbicides due to its antimicrobial properties.

The compound's unique characteristics make it a valuable component in research and industrial applications .

Several compounds share structural similarities with 5-fluoro-2-nitrophenol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Nitrophenol | C₆H₄N₁O₃ | More soluble in water; lacks fluorine substitution |

| 4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | Fluorine at the para position affects reactivity |

| 3-Nitroaniline | C₆H₄N₂O₂ | Amino group changes biological activity significantly |

Uniqueness of 5-Fluoro-2-Nitrophenol

The presence of both a nitro and a fluoro group at specific positions on the aromatic ring confers unique reactivity and biological properties not found in its analogs. This combination can influence both chemical behavior and potential applications, making it distinct among similar compounds .

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant